
Hexadec-6-en-11-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadec-6-en-11-yn-1-ol is an organic compound with the molecular formula C16H30O. It is a long-chain alcohol featuring both an alkene and an alkyne functional group, making it a versatile molecule in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexadec-6-en-11-yn-1-ol can be synthesized through several methods. One common approach involves the partial hydrogenation of hexadec-11-yn-1-ol. The crude product is typically purified through distillation to yield a clear, colorless liquid . Another method involves the use of dodecane-1,12-diol as a starting material, which undergoes a series of reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods typically utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Hexadec-6-en-11-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkyne group.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: Hexadec-6-en-11-yn-1-al (aldehyde) or hexadec-6-en-11-ynoic acid (carboxylic acid).
Reduction: Hexadec-6-en-1-ol (alkene) or hexadecan-1-ol (alkane).
Substitution: Hexadec-6-en-11-yn-1-chloride or hexadec-6-en-11-yn-1-bromide.
Applications De Recherche Scientifique
Hexadec-6-en-11-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: This compound is used in the production of specialty chemicals, fragrances, and polymers.
Mécanisme D'action
The mechanism of action of hexadec-6-en-11-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological processes and chemical transformations. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Hexadec-6-en-11-yn-1-ol can be compared with other similar compounds, such as:
Hexadec-11-yn-1-ol: Lacks the alkene group, making it less versatile in certain reactions.
Hexadec-11-en-1-ol: Contains only an alkene group, limiting its reactivity compared to this compound.
Tetradec-11-en-1-ol: A shorter chain analog with similar functional groups but different physical and chemical properties.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its versatility and wide range of applications.
Propriétés
Numéro CAS |
92838-19-2 |
|---|---|
Formule moléculaire |
C16H28O |
Poids moléculaire |
236.39 g/mol |
Nom IUPAC |
hexadec-6-en-11-yn-1-ol |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h10-11,17H,2-4,7-9,12-16H2,1H3 |
Clé InChI |
UJZXTVWHQSDDKC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CCCCC=CCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


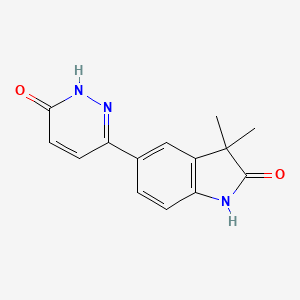

![Oxirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14341821.png)
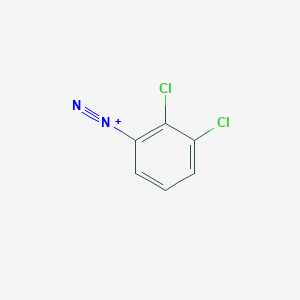
![2-[4-(Furan-2-yl)buta-1,3-diynyl]furan](/img/structure/B14341841.png)
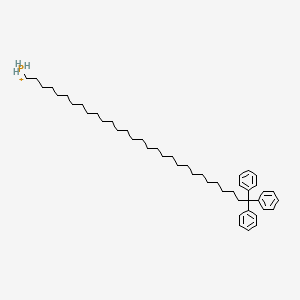
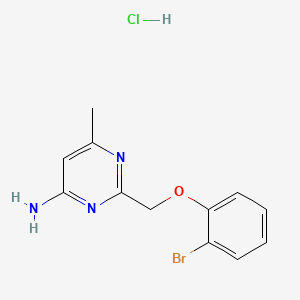


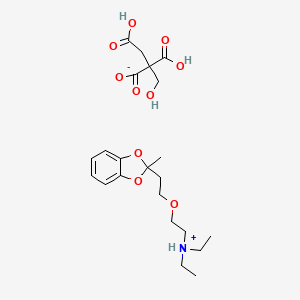


![5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline](/img/structure/B14341886.png)

